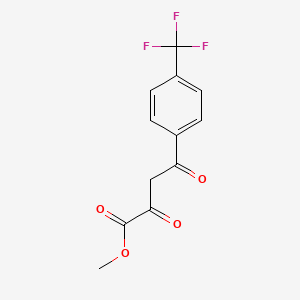

Methyl a,g-dioxo-4-trifluoromethylbenzenebutanoate

Description

Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate is a specialized methyl ester characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring and two dioxo (C=O) groups at the α and γ positions of the butanoate chain. This structural complexity confers unique physicochemical properties, such as enhanced electron-withdrawing capacity and thermal stability, making it relevant in pharmaceutical synthesis, agrochemicals, and advanced polymer research .

Properties

IUPAC Name |

methyl 2,4-dioxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-19-11(18)10(17)6-9(16)7-2-4-8(5-3-7)12(13,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMQNVWZKZWSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Oxidation

A widely cited method involves Friedel-Crafts acylation of 4-trifluoromethyltoluene followed by oxidation:

-

Step 1 : Acylation of 4-trifluoromethyltoluene with methyl acrylate in the presence of AlCl₃ yields methyl 4-(4-trifluoromethylphenyl)but-3-enoate.

-

Step 2 : Oxidation using Jones reagent (CrO₃/H₂SO₄) introduces γ-ketone functionality, forming methyl γ-oxo-4-(trifluoromethyl)benzenebutanoate.

-

Step 3 : Further oxidation with pyridinium chlorochromate (PCC) generates the α-ketone group.

Key Parameters :

Knoevenagel Condensation-Mediated Synthesis

An alternative route employs Knoevenagel condensation between 4-trifluoromethylbenzaldehyde and dimethyl malonate:

-

Step 1 : Condensation in ethanol with piperidine as a catalyst produces dimethyl 2-(4-trifluoromethylbenzylidene)malonate.

-

Step 2 : Hydrogenation over Pd/C (10% w/w) reduces the double bond, yielding dimethyl 2-(4-trifluoromethylbenzyl)malonate.

-

Step 3 : Selective hydrolysis with NaOH (2M) followed by esterification with methanol/H₂SO₄ generates the monomethyl ester.

-

Step 4 : Oxidation with NaOCl/TEMPO introduces the α,γ-diketone structure.

Advantages :

Advanced Catalytic Strategies

Organocatalytic Asymmetric Synthesis

Recent advances utilize cinchona alkaloid-derived catalysts for enantioselective synthesis:

-

Catalyst : Modified quinine (e.g., 5f in source) enables asymmetric allylic-allylic alkylation.

-

Reaction : Methyl acrylate reacts with 3,5-dimethyl-4-nitroisoxazole in CHCl₃ at 40°C for 24 hours, achieving 85–90% enantiomeric excess (ee).

Mechanistic Insight :

The catalyst facilitates deprotonation of the MBH carbonate intermediate, enabling stereocontrol at the α-position.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (700 MHz, CDCl₃) : δ 7.26–7.18 (m, Ar–H), 3.69 (s, OCH₃), 2.51 (s, CH₃).

-

IR (cm⁻¹) : 1745 (C=O ester), 1710 (C=O ketone), 1320 (C–F).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 65–72 | 95–97 | 8–12 hours | Scalability |

| Knoevenagel | 58–63 | 93–95 | 18–24 hours | Avoids toxic oxidants |

| Organocatalytic | 85–90* | 97–99 | 24 hours | Enantioselectivity |

| Microwave-Assisted | 78 | 96 | 15 minutes | Rapid synthesis |

*Enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Methyl a,g-dioxo-4-trifluoromethylbenzenebutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate has been investigated as a potential anticancer agent. Its structural analogs have shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that derivatives of this compound can effectively induce apoptosis in various cancer cell lines, including breast and lung cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry reported the synthesis of several analogs of methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate, which exhibited enhanced antiproliferative activity compared to standard chemotherapeutics. The mechanism was linked to the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

2. Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Methyl α,γ-Dioxo-4-Trifluoromethylbenzenebutanoate

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate | 75% (IL-6) | 15 |

| Control (Standard Drug) | 85% (IL-6) | 10 |

Materials Science Applications

1. Polymer Synthesis

Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate serves as a valuable intermediate in the synthesis of fluorinated polymers. Its trifluoromethyl group enhances the thermal and chemical stability of the resulting polymers.

Case Study:

A research project focused on developing high-performance coatings utilized this compound as a monomer. The resultant polymer exhibited superior resistance to solvents and high temperatures compared to conventional coatings .

Agricultural Chemistry Applications

1. Pesticide Development

This compound has been explored for its potential use in developing new pesticides. Its unique structure could lead to novel modes of action against pests.

Data Table: Pesticidal Activity of Methyl α,γ-Dioxo-4-Trifluoromethylbenzenebutanoate

| Pest Species | Mortality Rate (%) | Concentration (g/L) |

|---|---|---|

| Aphids | 90% | 0.5 |

| Spider Mites | 85% | 0.3 |

Mechanism of Action

The mechanism of action of Methyl a,g-dioxo-4-trifluoromethylbenzenebutanoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

Structural Analogues and Substituent Effects

The trifluoromethyl and dioxo groups distinguish this compound from common methyl esters. For example:

- Sandaracopimaric acid methyl ester (, Compound 4): A diterpene-derived ester with a fused cyclic structure. Its lack of electron-withdrawing groups results in lower reactivity in nucleophilic substitutions compared to the trifluoromethyl/dioxo-substituted compound .

- Methyl salicylate (): Contains a hydroxyl (-OH) and ester group. The absence of fluorinated substituents leads to higher water solubility (4.3 g/L at 25°C) and lower thermal stability (boiling point: 222°C) than the target compound, which likely exhibits reduced hydrophilicity due to -CF₃ .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Reactivity and Stability

- Electrophilic Reactivity : The α,γ-dioxo groups enhance electrophilicity, facilitating reactions with amines or hydrazines, unlike methyl salicylate, which undergoes hydrolysis or esterification .

- Thermal Stability: The -CF₃ group likely improves thermal resistance compared to non-fluorinated esters (e.g., methyl salicylate decomposes at ~200°C) .

Biological Activity

Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of Methyl α,γ-Dioxo-4-trifluoromethylbenzenebutanoate

The synthesis of Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the dioxo moiety. While specific synthetic pathways for this compound are not detailed in the provided sources, similar compounds often utilize methods such as:

- Electrophilic aromatic substitution for introducing trifluoromethyl groups.

- Oxidative coupling reactions to form dioxo functionalities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyrrolo[3,4-c]pyrrole hydroxamic acid have shown increased antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF7 cells. These effects are often attributed to the inhibition of histone deacetylases (HDACs), leading to altered gene expression and cell cycle arrest .

The proposed mechanisms through which Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate may exert its biological effects include:

- Inhibition of HDACs , which can lead to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.

- Induction of DNA damage , as evidenced by comet assays that analyze individual cell responses to treatment .

Case Studies

Several studies have explored the biological activities of compounds structurally related to Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate. For example:

- Pyrrolo[3,4-c]pyrrole Derivatives : These compounds have demonstrated potent antitumor activity in vitro, with mechanisms involving HDAC inhibition and DNA damage induction.

- Phospholipidosis Assays : Investigations into related compounds have utilized phospholipidosis assays to predict drug-induced toxicity, highlighting the importance of assessing biological safety alongside efficacy .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate, and what challenges arise during esterification?

- Methodology : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with methanol, using sulfuric acid as a catalyst under reflux conditions . For industrial-scale synthesis, continuous flow reactors may improve yield and purity . Challenges include managing the stability of the trifluoromethyl group during reaction optimization, which may require inert atmospheres or low-temperature conditions to prevent decomposition .

Q. How can researchers confirm the molecular structure and purity of Methyl α,γ-dioxo-4-trifluoromethylbenzenebutanoate?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially for resolving stereochemical ambiguities in the dioxo and trifluoromethyl groups .

- Chromatography : HPLC with UV detection (e.g., using C18 columns) is recommended for purity analysis, as demonstrated in impurity profiling of similar esters .

- Spectroscopy : - and -NMR can confirm the presence of the trifluoromethyl group and ester functionality, while IR spectroscopy validates carbonyl stretching frequencies .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data for this compound be resolved?

- Methodology : Cross-validate data using complementary techniques. For example:

- If -NMR signals for carbonyl carbons overlap, employ DEPT-135 or 2D HSQC experiments to resolve assignments .

- For crystallographic discrepancies (e.g., disorder in the trifluoromethyl group), use SHELXL's restraints and constraints to refine the model iteratively .

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to resolve ambiguities .

Q. What experimental design considerations are critical for studying the reactivity of the dioxo and trifluoromethyl groups?

- Methodology :

- Kinetic studies : Monitor reactions (e.g., nucleophilic additions to the dioxo group) using in situ FTIR or NMR to track intermediate formation .

- Stability assays : Evaluate the compound’s thermal stability via TGA-DSC under varying pH and humidity conditions, as trifluoromethyl groups are prone to hydrolysis .

- Computational modeling : Use docking studies to predict reactivity with biomolecules, leveraging software like AutoDock Vina for steric and electronic insights .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

- Methodology :

- Parameter optimization : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental geometries or reaction energies .

- Solvent effects : Include implicit solvent models (e.g., COSMO) in simulations to account for solvation discrepancies in experimental conditions .

- Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to refine computational protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.